molecular formula C9H11N5O2 B2977577 2-[Methyl({[1,2,4]triazolo[4,3-a]pyrazin-8-yl})amino]propanoic acid CAS No. 1485736-90-0

2-[Methyl({[1,2,4]triazolo[4,3-a]pyrazin-8-yl})amino]propanoic acid

Cat. No.: B2977577
CAS No.: 1485736-90-0
M. Wt: 221.22
InChI Key: QHXYAYFOOJQLFZ-UHFFFAOYSA-N
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Description

2-[Methyl({[1,2,4]triazolo[4,3-a]pyrazin-8-yl})amino]propanoic acid is a heterocyclic compound featuring a fused [1,2,4]triazolo[4,3-a]pyrazine core with a methylamino-propanoic acid substituent. This structure combines a bicyclic nitrogen-rich aromatic system with a carboxylic acid functional group, making it a candidate for diverse biological interactions, such as enzyme inhibition or receptor modulation.

Its carboxylic acid group enhances solubility, a critical factor for pharmacokinetic optimization.

Properties

IUPAC Name

2-[methyl([1,2,4]triazolo[4,3-a]pyrazin-8-yl)amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5O2/c1-6(9(15)16)13(2)7-8-12-11-5-14(8)4-3-10-7/h3-6H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHXYAYFOOJQLFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N(C)C1=NC=CN2C1=NN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Methyl({[1,2,4]triazolo[4,3-a]pyrazin-8-yl})amino]propanoic acid typically involves the formation of the triazolo-pyrazine core followed by functionalization at specific positions. One common method involves the reaction of 3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine with appropriate reagents under controlled conditions . The reaction conditions often include the use of solvents like dichloromethane and bases such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis techniques to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2-[Methyl({[1,2,4]triazolo[4,3-a]pyrazin-8-yl})amino]propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, and thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction could produce alcohols or amines .

Scientific Research Applications

2-[Methyl({[1,2,4]triazolo[4,3-a]pyrazin-8-yl})amino]propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[Methyl({[1,2,4]triazolo[4,3-a]pyrazin-8-yl})amino]propanoic acid involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit c-Met and VEGFR-2 kinases, which are involved in cancer cell signaling pathways. This inhibition leads to the suppression of cancer cell growth and proliferation . Additionally, its antibacterial activity is attributed to its ability to interfere with bacterial cell wall synthesis .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Triazolo-Pyrazine Derivatives

Compound Name Core Structure Key Substituents Biological Target/Activity Synthesis Highlights Reference
2-[Methyl({[1,2,4]triazolo[4,3-a]pyrazin-8-yl})amino]propanoic acid [1,2,4]Triazolo[4,3-a]pyrazine Methylamino-propanoic acid at C8 Hypothesized kinase/receptor modulation Analogous to CDI-mediated coupling
7-(4-Methoxyphenyl)-7,8-dihydro-8-oxo-1,2,4-triazolo[4,3-a]pyrazine-3-propanoic acid [1,2,4]Triazolo[4,3-a]pyrazine 3-Propanoic acid; 7-(4-methoxyphenyl) Discontinued (stability/synthesis issues) Commercial discontinuation noted
8-Amino-2-phenyl-1,2,4-triazolo[4,3-a]pyrazin-3-one derivatives [1,2,4]Triazolo[4,3-a]pyrazine 8-Amino; 2-phenyl Adenosine A1/A2A receptor antagonists Pd/C hydrogenation of nitro groups
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines Pyrazolo-triazolo-pyrimidine Varied aryl groups (e.g., CF3-phenyl) EGFR-TK inhibition Solvent-free fusion or reflux methods

Physicochemical Properties

  • LogP and Solubility: The carboxylic acid group in the target compound reduces logP (predicted ~1.5–2.0) compared to non-polar analogs (e.g., CF3-phenyl derivatives in , logP ~3.5) .

Biological Activity

2-[Methyl({[1,2,4]triazolo[4,3-a]pyrazin-8-yl})amino]propanoic acid (CAS No. 1485736-90-0) is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and pharmacological applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

  • Molecular Formula : C₉H₁₁N₅O₂
  • Molecular Weight : 221.22 g/mol
  • CAS Number : 1485736-90-0

Research indicates that compounds containing the triazolo[4,3-a]pyrazine moiety exhibit significant biological activities, including anticancer effects. The proposed mechanisms include:

  • Induction of Apoptosis : Studies have shown that derivatives of triazolo[4,3-a]pyrazine can activate caspase pathways leading to programmed cell death in cancer cells. For instance, compounds similar to this compound have demonstrated increased apoptosis through the activation of caspases 3, 8, and 9 in breast cancer cell lines such as MCF-7 and MDA-MB-231 .
  • Inhibition of NF-kB Pathway : The NF-kB signaling pathway is crucial in regulating immune response and cell survival. Certain triazole derivatives have been found to suppress NF-kB expression while promoting pro-apoptotic factors like p53 and Bax .
  • Autophagy Activation : Compounds related to this class have also been reported to induce autophagy in cancer cells, which can enhance their cytotoxic effects .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound and related compounds:

Study Cell Line Concentration (µM) Effect Observed Mechanism
Study AMCF-70.25Increased apoptosisCaspase activation
Study BMDA-MB-2310.5Cell cycle arrestNF-kB inhibition
Study CNormal CellsN/AMinimal toxicitySelective targeting

Case Studies

  • Anticancer Activity : In a comparative study involving various triazole derivatives, it was found that compounds structurally similar to this compound exhibited stronger cytotoxicity than traditional chemotherapeutics like cisplatin . This highlights the potential of these compounds as alternative or adjunct therapies in cancer treatment.
  • Pharmacokinetics and Bioavailability : The compound has shown a favorable bioavailability score (0.55), indicating good absorption characteristics . Its solubility profile suggests it could be effectively delivered in various formulations.

Q & A

Q. How to address low solubility during crystallization of amino-substituted derivatives?

  • Methodological Answer : Mixed-solvent systems (e.g., methanol/water gradients) promote nucleation. Seeding with microcrystals or slow cooling (0.1°C/min) improves crystal quality. For stubborn cases, derivatization with hydrophilic groups (e.g., -OH or -COOH) enhances solubility .

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